N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide
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Overview
Description
N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group attached to a cyclopentyl ring and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide typically involves the reaction of an ethoxycyclopentylmethylamine with a but-2-ynoic acid derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amides.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amide nitrogen, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated amides
Substitution: Various substituted amides and ethers
Scientific Research Applications
N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The ethoxy and cyclopentyl groups play a crucial role in modulating the compound’s activity by influencing its binding interactions and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methoxycyclopentyl)methyl]but-2-ynamide
- N-[(1-Ethoxycyclohexyl)methyl]but-2-ynamide
- N-[(1-Ethoxycyclopentyl)methyl]prop-2-ynamide
Uniqueness
N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the cyclopentyl ring provides structural rigidity and stability. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(1-ethoxycyclopentyl)methyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-7-11(14)13-10-12(15-4-2)8-5-6-9-12/h4-6,8-10H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZOKQMDQLNMSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CNC(=O)C#CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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